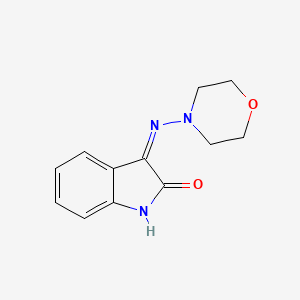

3-(Morpholin-4-ylamino)indol-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-morpholin-4-ylimino-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-12-11(14-15-5-7-17-8-6-15)9-3-1-2-4-10(9)13-12/h1-4H,5-8H2,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSQRZQONHIFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N=C2C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/N=C\2/C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity Profiles of 3 Morpholin 4 Ylamino Indol 2 One and Its Derivatives

Anticancer Activities

Derivatives of 3-(Morpholin-4-ylamino)indol-2-one have demonstrated notable anticancer activities, including antiproliferative and cytotoxic effects against various cancer cell lines, selectivity against cancer cells over normal cells, and the ability to impact tumor cell migration.

In Vitro Antiproliferative and Cytotoxic Effects Against Various Cancer Cell Lines

The cytotoxic effects of indolinone-based derivatives have been evaluated against a range of human tumor cell lines. mdpi.com For instance, a series of 2-morpholino-4-anilinoquinoline compounds showed varied responses against the HepG2 cancer cell line, with some exhibiting significant activity. nih.gov One study found that certain indole-aryl amide derivatives displayed good activity against selected tumor cell lines such as HT29, HeLa, IGROV-1, MCF7, PC-3, and Jurkat J6, with the exception of IGROV1. nih.gov

Specifically, a derivative of N-cap with a (4-aminophenyl) acetyl group was active against MCF7 and PC3 cancer cell lines with IC50 values of 0.81 µM and 2.13 µM, respectively. nih.gov Another compound, where the 4-(aminomethyl)aniline portion carries a further 4-methilphenol group, was active against HT29, PC3, and J6 cancer cell lines with IC50 values of 2.61 µM, 0.39 µM, and 0.37 µM, respectively. nih.gov

Furthermore, a newly synthesized quinazoline (B50416) derivative, 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl nih.govnih.govnih.govtriazolo[4,3-c] quinazoline (NTCHMTQ), acted cytotoxically on the HeLa tumor cell line, with an IC50 value of less than 4 microg/ml, a threshold set by the National Cancer Institute for classifying a compound as a potential anticancer drug. nih.gov Another study on indole-based benzenesulfonamides found that at 100 µM, these derivatives significantly inhibited the viability of breast, lung, and pancreatic cancer cells under hypoxic conditions, with more potent inhibition observed in breast cancer cell lines. nih.gov

The antiproliferative potency of novel quinoline-indole derivatives was explored on gastric (MGC-803), colon (HCT-116), and esophageal (Kyse450) cancer cell lines. sioc-journal.cn One particular compound, 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline, exhibited potent inhibitory activity against MGC-803, HCT-116, and Kyse450 cells with IC50 values of 0.58, 0.68, and 0.59 µmol•L–1, respectively. sioc-journal.cn

Antiproliferative Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value |

|---|---|---|

| N-cap with (4-aminophenyl) acetyl group | MCF7 | 0.81 µM |

| N-cap with (4-aminophenyl) acetyl group | PC3 | 2.13 µM |

| 4-(aminomethyl)aniline with 4-methilphenol | HT29 | 2.61 µM |

| 4-(aminomethyl)aniline with 4-methilphenol | PC3 | 0.39 µM |

| 4-(aminomethyl)aniline with 4-methilphenol | J6 | 0.37 µM |

| 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl nih.govnih.govnih.govtriazolo[4,3-c] quinazoline (NTCHMTQ) | HeLa | < 4 µg/ml |

| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline | MGC-803 | 0.58 µmol•L–1 |

| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline | HCT-116 | 0.68 µmol•L–1 |

| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline | Kyse450 | 0.59 µmol•L–1 |

Selectivity Against Cancer Cell Lines vs. Normal Cells

A critical requirement for anticancer medications is the ability to selectively target cancer cells without harming normal cells. nih.gov In this regard, some derivatives of this compound have shown promising selectivity. For instance, one indole-aryl amide derivative demonstrated selective toxicity toward HT29, a malignant colon cell line, while not affecting healthy human intestine cells. nih.gov

Similarly, while a derivative of N-cap with a (4-aminophenyl) acetyl group was active against cancer cells, it also showed potent activity in normal embryonic intestinal I407 cells, with an IC50 of 0.35 µM, indicating a lack of selectivity. nih.gov In contrast, a study on 2-morpholino-4-anilinoquinoline compounds found that while several compounds displayed high cytotoxic activity against both cancer and normal cell lines, one compound exhibited greater selectivity against cancer cells, highlighting its relative safety. nih.gov

Impact on Tumor Cell Migration

Tumor cell migration is a key process in cancer metastasis. aps.org Some indole-based compounds have been shown to inhibit this process. For example, certain indole-based benzenesulfonamides demonstrated antimigratory activities against MCF-7 and SK-BR-3 breast cancer cells in a hypoxic environment. nih.gov These compounds were found to suppress tumor growth and cell migration through the inhibition of carbonic anhydrase IX (CA IX). nih.gov One of the tested compounds, A6, reduced cell migration in MCF-7 cells, while in SK-BR-3 cells, both A6 and another derivative, A15, reduced cell migration. nih.gov

Anti-inflammatory Activities

In addition to their anticancer properties, derivatives of this compound have also been investigated for their anti-inflammatory activities. nih.gov

Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-6, NO, COX-2, iNOS)

Several studies have highlighted the ability of indole (B1671886) derivatives to inhibit key inflammatory mediators. For instance, conjugates of N-substituted indole and aminophenylmorpholin-3-one were screened for their ability to inhibit TNF-α and IL-6 in microglial cells. nih.gov One compound, in particular, was found to be a potent anti-inflammatory agent, reducing LPS-induced levels of TNF-α and IL-6 by 71% and 53%, respectively. nih.gov This compound also led to a significant decrease in nitric oxide (NO) release. nih.gov

Another study on an indole-imidazolidine derivative, LPSF/NN-56, showed a reduction in the release of TNF-α and IL-1β. nih.gov Similarly, a derivative of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, known as JR19, effectively and significantly decreased the levels of IL-6 and TNF-α. mdpi.com

Furthermore, research on buddlejasaponin IV, an anti-inflammatory compound, demonstrated its ability to reduce lipopolysaccharide (LPS)-induced levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein level, as well as the mRNA expression of iNOS, COX-2, and TNF-α in RAW 264.7 macrophages. nih.gov The anti-inflammatory effects of this compound were attributed to the inhibition of iNOS, COX-2, TNF-α, IL-1β, and IL-6 expression by blocking NF-κB activation. nih.gov

Inhibition of Inflammatory Mediators by Indole Derivatives

| Compound/Derivative | Inflammatory Mediator | Inhibition |

|---|---|---|

| N-substituted indole and aminophenylmorpholin-3-one conjugate | TNF-α | 71% reduction |

| N-substituted indole and aminophenylmorpholin-3-one conjugate | IL-6 | 53% reduction |

| N-substituted indole and aminophenylmorpholin-3-one conjugate | Nitric Oxide (NO) | Significant decrease |

| Indole-imidazolidine derivative (LPSF/NN-56) | TNF-α | Reduction |

| Indole-imidazolidine derivative (LPSF/NN-56) | IL-1β | Reduction |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | IL-6 | Significant decrease |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | TNF-α | Significant decrease |

| Buddlejasaponin IV | iNOS, COX-2, TNF-α | Reduction in protein and mRNA levels |

Modulation of Macrophage Responses

Macrophages are key players in the immune response and can be programmed into different functional subtypes. nih.gov Indole derivatives have been shown to modulate macrophage activation and responses. mdpi.comnih.gov For example, conjugates of indole and aminophenyl morpholinone were observed to inhibit the nuclear translocation of NF-κB and AP-1 in BV2 microglial cells. nih.gov

An indole-3-carboxylic acid derivative was found to be an activator of Toll-like receptor (TLR) genes in macrophage-like cells, which are crucial for recognizing pathogens and initiating the synthesis of proinflammatory cytokines. mdpi.com This activation suggests a role in stimulating the innate immune response. mdpi.com

Antimicrobial Activities

Derivatives of the this compound scaffold have been investigated for their ability to combat microbial growth, showing promise against both bacterial and fungal pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of indol-2-one (B1256649) derivatives has been demonstrated against a spectrum of bacteria. A class of hybrids combining indolin-2-one and nitroimidazole showed high potency in killing several bacterial strains, including some that are drug-resistant. mdpi.com One compound from this series, XI, displayed remarkable antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.0625 to 4 μg/mL against three Gram-positive and two Gram-negative bacteria. mdpi.com

Similarly, a series of indolo[3,2-c]cinnoline derivatives showed potent antibacterial activity, particularly against Gram-positive bacteria, with some compounds being up to 200 times more potent than the reference drug streptomycin. nih.gov Further studies on 3-alkyl-2-indolone derivatives revealed that modifications at the alkyl sites are crucial for pharmacological activity. mdpi.com For instance, against the Gram-negative bacterium 1924, several derivatives (5c–5e, 5i–5o, 5q–5s, 5u–5w, and 10b–10i) showed moderate to high antibacterial activity. mdpi.com In another study, certain thiazolin-4-one derivatives expressed better MIC values than moxifloxacin (B1663623) against Staphylococcus aureus. nih.gov

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound Series | Bacterial Strain | Type | MIC (µg/mL) | Citation |

|---|---|---|---|---|

| Indolin-2-one/Nitroimidazole Hybrid (XI) | Various | Gram-Positive & Gram-Negative | 0.0625 - 4 | mdpi.com |

| 3-alkyl-2-indolone (10h) | CMCC 10211 | Gram-Negative | 16 | mdpi.com |

| 3-alkyl-2-indolone (10h) | ATCC 25922 | Gram-Negative | 16 | mdpi.com |

| Thiazolin-4-one derivatives (3a-c, 3e-h, 6b-c, 9a-c) | Staphylococcus aureus | Gram-Positive | Better than moxifloxacin | nih.gov |

| Indolo[3,2-c]cinnolines | Various | Gram-Positive | Up to 200x more potent than streptomycin | nih.gov |

Antifungal Efficacy

The morpholine (B109124) and indole structural motifs are present in many compounds with antifungal properties. researchgate.netmdpi.com A study of 24 indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety found significant antifungal efficacy against 14 plant pathogenic fungi. nih.gov Notably, compound Z2 from this series demonstrated a high level of bioactivity against Botrytis cinerea (B.c.), with a half-maximal effective concentration (EC50) value of 2.7 μg/mL, which is superior to the commercial fungicides azoxystrobin (B1666510) (EC50 = 14.5 μg/mL) and fluopyram (B1672901) (EC50 = 10.1 μg/mL). nih.gov

Furthermore, some indolo[3,2-c]cinnoline derivatives possess good antifungal activity, especially against Criptococcus neoformans. nih.gov Research into 3-indolyl-3-hydroxy oxindole (B195798) derivatives also revealed their potential as fungicides. mdpi.com Compound 3u, in particular, showed excellent activity against Rhizoctonia solani Kühn, with an EC50 of 3.44 mg/L, outperforming the fungicides carvacrol (B1668589) (7.38 mg/L) and phenazine-1-carboxylic acid (11.62 mg/L). mdpi.com

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound | Fungal Strain | Efficacy (EC50) | Citation |

|---|---|---|---|

| Z2 | Botrytis cinerea | 2.7 µg/mL | nih.gov |

| 3u | Rhizoctonia solani | 3.44 mg/L | mdpi.com |

| 3u | Botrytis cinerea | Inhibition rate of 91.05% at 50 mg/L | mdpi.com |

| Indolo[3,2-c]cinnolines | Criptococcus neoformans | Good activity reported | nih.gov |

Antiviral Activities

The indole nucleus is a key component in various antiviral agents. Research has identified derivatives with significant activity against contemporary viral threats. For example, a water-soluble compound based on 5-methoxyindole-3-carboxylic acid aminoalkyl esters, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, showed a reliable antiviral effect against SARS-CoV-2 in vitro. nih.govactanaturae.ru

This compound completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. nih.govactanaturae.ru It demonstrated high activity with a half-maximal inhibitory concentration (IC50) of 1.06 µg/mL and a high selectivity index (SI) of 78.6. nih.govactanaturae.runih.gov Additionally, it was found to suppress syncytium formation induced by the SARS-CoV-2 spike protein by 89%. nih.govactanaturae.ru The isoindole framework and its derivatives have also been explored for their broad antiviral potential against several human viruses. researchgate.net

Other Noteworthy Biological Activities

Beyond antimicrobial and antiviral effects, derivatives of this compound have been designed to interact with specific physiological targets, indicating their potential in treating a range of other conditions.

Cannabinoid Receptor (CB2) Agonism

The cannabinoid receptor 2 (CB2) is a key target for managing pain and inflammation without the psychoactive effects associated with the CB1 receptor. researchgate.net A series of indole derivatives featuring N-ethyl morpholine moieties were designed as CB2 agonists. researchgate.net Several of these compounds, including Compounds 1, 2, 3, 46, and 51, showed high affinity for the CB2 receptor at low nanomolar concentrations and excellent selectivity over the CB1 receptor (EC50(CB1)/EC50(CB2) > 1000). researchgate.net

The most active of these, Compound 2, proved to be a more potent agonist of the CB2 receptor in vitro than the standard reference drug GW405833. researchgate.net In a rat model of inflammatory pain, Compound 2 demonstrated a powerful anti-inflammatory pain effect and significantly suppressed pro-inflammatory cytokines. researchgate.net

Kv1.5 Channel Inhibition

The Kv1.5 potassium channel is a highly selective drug target for atrial fibrillation because of its specific expression in atrial muscle cells. nih.gov A series of 3-morpholine linked aromatic amino substituted 1H-indoles were designed and synthesized as novel Kv1.5 channel inhibitors. nih.govnih.gov Using a patch-clamp technique, compounds T16 and T5 (at 100 μM) demonstrated significant inhibitory activity against the Kv1.5 channel, with inhibition rates of 70.8% and 57.5%, respectively. nih.govnih.gov These compounds showed selectivity for the Kv1.5 channel with no off-target effects against other drug targets. nih.gov This line of research suggests these derivatives could be lead compounds for developing new anti-atrial fibrillation and anti-hypertension drugs. nih.gov

Anticholinesterase Activity

The inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. brieflands.comtandfonline.com These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132); inhibiting them increases acetylcholine levels in the brain, which can alleviate some of the cognitive symptoms of the disease. brieflands.com Isatin (B1672199) and its derivatives have emerged as a significant class of cholinesterase inhibitors. brieflands.comtandfonline.com

Research has shown that the isatin scaffold can be modified to create potent and selective inhibitors of both AChE and BChE. For instance, a study on N-alkyl isatins demonstrated that increasing the length of the N-alkyl chain enhances BChE inhibition. nih.govtandfonline.com The most potent compound in this series, an N-nonyl isatin (4i), exhibited an IC50 value of 3.77 µM for BChE and showed 22-fold selectivity for BChE over AChE. nih.govtandfonline.comnih.gov This suggests the 3-oxo group of the isatin core plays a crucial role in binding to the BChE active site. tandfonline.comnih.gov

Other modifications, such as the synthesis of isatin-based Schiff bases, have also yielded compounds with significant anticholinesterase activity. researchgate.net One such derivative with a malononitrile (B47326) substituent on the isatin ring was found to be a potent suppressor of acetylcholinesterase, with an inhibition of 84.72%. researchgate.net Another derivative, with an M-Toluidine substituent, showed potent inhibitory activity against butyrylcholinesterase, with 94.79% inhibition. researchgate.net Furthermore, polymethylene-linked isatin dimers have been reported as selective BChE inhibitors, with IC50 values as low as 3.20 µM. nih.govresearchgate.net

These findings underscore the versatility of the isatin framework in designing cholinesterase inhibitors. The potency and selectivity of these derivatives can be fine-tuned through various chemical modifications, making them promising candidates for the development of new anti-Alzheimer's agents. brieflands.com

| Isatin Derivative | Target Enzyme | Inhibition (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| N-nonyl isatin (4i) | BChE | 3.77 µM | nih.govtandfonline.comnih.gov |

| Isatin derivative with malononitrile substituent (J) | AChE | 84.72% | researchgate.net |

| Isatin derivative with M-Toluidine substituent (F) | BChE | 94.79% | researchgate.net |

| Polymethylene-linked isatin dimer (1f) | BChE | 3.20 µM | nih.govresearchgate.net |

| 3-indolyl-3-hydroxy-2-oxindole dimer (2d) | BChE | 4.49 µM | nih.govresearchgate.net |

| Isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiol (1b) | AChE | 18.2 µM | researchgate.net |

Neuroprotective Effects

Neuroprotection refers to the strategies and mechanisms that defend the central nervous system from neuronal injury and degeneration. Isatin and its derivatives have demonstrated significant neuroprotective properties in various experimental models of neurodegeneration. nih.govnih.gov These effects are often multi-faceted, involving anti-inflammatory, antioxidant, and modulatory actions on various cellular pathways. researchgate.netresearchgate.net

One of the key mechanisms underlying the neuroprotective effects of isatin derivatives is their anti-neuroinflammatory activity. mdpi.comnih.gov Neuroinflammation, often mediated by overactivated microglia, plays a crucial role in the progression of neurodegenerative diseases. mdpi.comnih.gov Studies have shown that certain isatin derivatives can significantly reduce the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) from activated microglia cells. mdpi.comnih.gov For example, N1-alkylated and chlorinated isatin derivatives have been identified as lead candidates for developing new anti-neuroinflammatory and neuroprotective agents due to their ability to reduce these inflammatory markers. mdpi.comnih.gov

In addition to their anti-inflammatory effects, isatin derivatives also exhibit direct neuroprotective actions. For instance, in a rotenone-induced model of Parkinson's disease in SH-SY5Y neuroblastoma cells, an isatin-based benzyloxybenzene derivative (ISB1) was shown to increase cell viability in a dose-dependent manner. nih.gov The cell viability increased from approximately 50% to over 85% at the highest concentration tested. nih.gov Isatin itself, at neuroprotective doses, has been shown to cause multilevel changes in the brain proteome, influencing gene expression and interacting with numerous isatin-binding proteins. nih.govnih.govresearchgate.net This suggests that isatin administration can trigger a cascade of events that may interrupt the pathological processes initiated in neurodegeneration. nih.govnih.govresearchgate.net

The neuroprotective effects of isatin have also been observed in various in vivo models of Parkinson's disease, where it has been shown to decrease locomotor impairments. nih.gov These findings highlight the potential of isatin and its derivatives as therapeutic agents for a range of neurodegenerative disorders.

| Isatin Derivative/Compound | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Isatin-based benzyloxybenzene derivative (ISB1) | Rotenone-induced toxicity in SH-SY5Y cells | Increased cell viability from ~50% to 85.59% | nih.gov |

| N1-alkylated isatin derivative (10) | LPS-activated BV2 microglia | Significant reduction of NO, IL-6, and TNF-α release | mdpi.comnih.gov |

| Chlorinated isatin derivative (20) | LPS-activated BV2 microglia | Significant reduction of NO, IL-6, and TNF-α release | mdpi.comnih.gov |

| Isatin | Mouse model | Causes multilevel changes in the brain proteome, influencing gene expression and protein interactions | nih.govnih.govresearchgate.net |

| Isatin | Rat model of Parkinsonism (6-hydroxydopamine) | Inhibited apomorphine-induced rotations | nih.gov |

Based on a comprehensive search of available scientific literature, there is currently insufficient public data on the specific chemical compound "this compound" to generate the detailed article on its kinase inhibition profile as requested.

The performed searches did not yield specific inhibitory activities, molecular mechanisms, or detailed research findings for "this compound" against the following kinases:

Vascular Endothelial Growth Factor Receptor (VEGFR)

Platelet-Derived Growth Factor Receptor (PDGFR)

c-KIT Kinase

FMS-like Tyrosine Kinase 3 (FLT3)

Aurora B Kinase

Cyclin-Dependent Kinase 2 (CDK2)

While the broader class of "indolin-2-one" derivatives is known for its activity as kinase inhibitors, providing information on related compounds would violate the strict requirement to focus solely on "this compound". Without specific data for this exact molecule, it is not possible to produce a scientifically accurate and informative article that adheres to the provided outline.

Elucidation of Molecular Mechanisms of Action

Kinase Inhibition as a Primary Mechanism

Src Tyrosine Kinase Inhibition

There is currently no available research data to confirm or deny the inhibitory activity of 3-(Morpholin-4-ylamino)indol-2-one against Src Tyrosine Kinase.

Janus Kinase 2 (JAK2) Inhibition

The scientific literature does not currently contain studies on the effect of this compound on Janus Kinase 2 (JAK2) activity.

PIM Kinase Inhibition

There is no available scientific evidence to suggest that this compound acts as an inhibitor of PIM kinases.

Modulation of Cellular Pathways

Induction of Apoptosis (e.g., PARP cleavage, caspase activation)

Studies detailing the pro-apoptotic effects of this compound, including any impact on PARP cleavage or caspase activation, are not available in the current body of scientific literature.

Cell Cycle Arrest (e.g., G2/M phase arrest)

There is no published research on the effects of this compound on cell cycle progression, including any potential for inducing G2/M phase arrest.

MAPK and NF-κB Signaling Pathway Modulation

The modulatory effects of this compound on the MAPK and NF-κB signaling pathways have not been documented in any available scientific studies.

Induction of Oxidative Stress

The molecular mechanism of this compound and related indolin-2-one compounds involves the significant induction of oxidative stress. This is achieved through a multi-faceted approach that includes the inhibition of crucial antioxidant enzymes, activation of stress-response pathways, and a resultant accumulation of reactive oxygen species (ROS).

Nrf2 Activation: In response to cellular stress, including the presence of electrophilic compounds, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is activated. Certain derivatives of indolin-2-one have been shown to induce Nrf2-dependent cytoprotective phase 2 enzymes. Nrf2 is normally kept inactive by its repressor, Keap1. Electrophilic compounds can react with Keap1, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of genes encoding for a variety of antioxidant and detoxification enzymes, initiating their transcription as a cellular defense mechanism against oxidative stress.

Microtubule Dynamics Disruption

While direct studies on this compound are limited, the broader class of indole (B1671886) derivatives is well-documented for its ability to interfere with microtubule dynamics, a critical process for cell division, motility, and intracellular transport.

Microtubules are dynamic polymers of tubulin proteins that are essential for the formation of the mitotic spindle during cell division. Disruption of their dynamics can lead to cell cycle arrest and apoptosis. Indole-containing compounds, such as the naturally occurring vinca alkaloids (e.g., vinblastine and vincristine), are classic examples of anticancer agents that function by inhibiting tubulin polymerization. mdpi.com They bind to tubulin, preventing its assembly into microtubules and thereby disrupting the formation of the mitotic spindle. mdpi.com

More recently, novel synthetic indole derivatives have been investigated and shown to possess potent microtubule-destabilizing activities. nih.govresearchgate.net For instance, a series of indololatonduine derivatives demonstrated the ability to inhibit tubulin polymerization effectively, with a potency that exceeded that of the well-known microtubule-destabilizing agent, colchicine. nih.govresearchgate.net These findings suggest that the indole scaffold is a key pharmacophore for targeting tubulin, and compounds like this compound may share this mechanistic feature.

Other Enzyme and Target Interactions

Beyond the induction of oxidative stress and potential disruption of microtubules, this compound and its chemical relatives have been investigated for their inhibitory effects on other key cellular enzymes.

Thioredoxin Reductase (TrxR) Inhibition

As mentioned previously, the inhibition of Thioredoxin Reductase (TrxR) is a central mechanism of action for many indolin-2-one compounds. TrxR is a critical enzyme in maintaining the cellular redox balance. Its inhibition by indolin-2-ones is often selective over other antioxidant enzymes like glutathione reductase. This selective inhibition is typically mediated by targeting the highly accessible selenocysteine residue within the C-terminal active site of the TrxR enzyme. This interaction can lead to irreversible inhibition of the enzyme, causing a cascade of cellular events including the oxidation of thioredoxin, activation of apoptosis signal-regulating kinase 1 (ASK1), and subsequent activation of cell death pathways.

Topoisomerase IV Inhibition

Topoisomerase IV is a bacterial enzyme essential for DNA replication, specifically for decatenating (unlinking) newly replicated circular chromosomes. wikipedia.orgnih.gov Its inhibition leads to the failure of chromosome segregation and ultimately bacterial cell death, making it a key target for antibacterial agents like quinolones. nih.gov

While research specifically on this compound is not available, studies on other indole derivatives have demonstrated activity against this enzyme. For example, a study on 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide, which contains an indole-2-yl moiety, found it to be an active inhibitor of Topoisomerase IV. researchgate.net This suggests that the indole scaffold can be incorporated into structures that effectively target the ATP-binding pocket of Topoisomerase IV, thereby inhibiting its function. researchgate.net

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor for the synthesis of purines and thymidylate. mdpi.comnih.gov Inhibition of DHFR disrupts DNA synthesis, leading to cell growth arrest and death, a strategy employed by anticancer drugs like methotrexate and antibacterial agents like trimethoprim. nih.govwikipedia.orgmdpi.com

A review of the scientific literature did not yield specific studies demonstrating the inhibition of Dihydrofolate Reductase by this compound or closely related indolin-2-one derivatives. Therefore, this does not appear to be a primary or currently identified mechanism of action for this particular class of compounds.

Structure Activity Relationship Sar Investigations

Impact of Substitutions on the Indolin-2-one Core

Modifications to the central indolin-2-one ring system, including the benzene (B151609) ring and the lactam nitrogen, have been shown to be critical in defining the biological activity of this class of compounds.

The introduction of halogen atoms onto the aromatic ring of the indolin-2-one core is a common strategy in drug design to modulate biological activity. Halogens can alter physicochemical properties such as lipophilicity, membrane permeability, and conformational preferences, and can participate in specific interactions, like halogen bonding, within target protein binding pockets. nih.gov

Research on 3-substituted indolin-2-one derivatives has demonstrated that the type and position of the halogen can have a significant impact on potency. In one study, modifications at the C-5 position of the indolin-2-one ring yielded dramatic differences in antitumor activity. Specifically, replacing a fluorine atom with a chlorine atom (compound 14i vs. 14h ) resulted in a substantial increase in potency against the A549 non-small cell lung cancer cell line, with the IC50 value improving from 1.87 µM to 0.32 µM. nih.gov Conversely, introducing bromine, hydrogen, or methyl groups at the same C-5 position led to a significant decrease in potency. nih.gov This highlights the specific and sensitive nature of the substituent effect at this position. The importance of chlorine in drug design is well-documented; it can be accommodated in hydrophobic pockets of biological targets and forms stable carbon-chlorine bonds suitable for insertion into pharmacologically valuable heterocycles. nih.gov

In other contexts, halogenation has been shown to enhance inhibitory action. For instance, the substitution of a 3-methoxy group with a chlorine atom on the aromatic ring of arvanil (B1665783) increased its ability to inhibit fatty acid amide hydrolase (FAAH). nih.gov Furthermore, the presence of a 5-iodo substituent is a feature of the neuroprotective agent GW5074, a 3-substituted indolin-2-one. nih.govresearchgate.net

| Compound | C-5 Substituent | IC50 vs. A549 (µM) |

| 14h | F | 1.87 |

| 14i | Cl | 0.32 |

| 14j | Br | >100 |

| 14k | H | >100 |

| 14l | Me | >100 |

| Data sourced from a study on 3-substituted-indolin-2-ones containing chloropyrroles. nih.gov |

The nitrogen atom (N-1) of the indolin-2-one lactam ring is another key position for chemical modification. While often unsubstituted (N-H), the introduction of various groups at this position can significantly influence the compound's biological profile.

Studies on related isatin-hydrazone derivatives, which share the 2-oxindole core, reveal the impact of N-substitution. The nature of the substituent can modulate anticancer activity. For example, in a series of N-substituted N′-(2-oxoindolin-3-ylidene)propanehydrazides, a compound bearing a 2-methyl-5-nitrobenzene moiety was identified as the most active. mdpi.com This indicates that electronic and steric factors of the N-substituent play a role in the molecule's cytotoxic effects.

Furthermore, research on naltrindole (B39905) derivatives, which also feature a core indole (B1671886) structure, demonstrates that the N-substituent can fundamentally alter the functional activity of the molecule. The type of linker and substituent attached to the nitrogen atom can determine whether the compound acts as an agonist, an inverse agonist, or a neutral antagonist at its target receptor. mdpi.com For instance, derivatives with an alkyl-type N-substituent acted as agonists, whereas those with amide or sulfonamide linkers at the same position displayed inverse agonist properties. mdpi.com This principle underscores how modifications at the N-1 position of the indolin-2-one core could be used to fine-tune the pharmacological response.

The substituent at the C-3 position of the indolin-2-one ring is arguably one of the most critical determinants of biological activity and target selectivity. A vast number of potent enzyme inhibitors are based on derivatives with a heterocyclic methylene (B1212753) group attached to this position. nih.gov This exocyclic double bond creates a planar system that can effectively interact with the ATP binding sites of various kinases.

The nature of the group attached at C-3 dictates which kinases are inhibited. SAR analyses have established clear patterns:

3-[(Five-membered heteroaryl ring)methylidenyl]indolin-2-ones are often highly specific inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly Flk-1/KDR. nih.gov A prime example is SU5416, which features a 3,5-dimethyl-1H-pyrrol-2-yl)methylene moiety and was a pioneering selective KDR inhibitor in clinical trials. nih.gov

3-(Substituted benzylidenyl)indolin-2-ones that contain bulky groups on the phenyl ring have shown high selectivity toward the Epidermal Growth Factor (EGF) receptor and Her-2 tyrosine kinases. nih.gov

Compounds with an extended side chain at the C-3 position can exhibit high potency and selectivity for both the Platelet-Derived Growth Factor (PDGF) receptor and VEGFR. nih.gov

Sunitinib (SU11248), a successful multi-targeted oral receptor tyrosine kinase (RTK) inhibitor, is a prominent example of a C-3 substituted indolin-2-one. nih.gov Its development and the SAR of related analogs show that even subtle changes to the C-3 substituent can modulate the kinase inhibition profile, for instance, shifting selectivity between VEGFR-2 and PDGFR-β. nih.gov

| C-3 Substituent Type | Primary Kinase Target(s) | Example Compound(s) |

| (Five-membered heteroaryl)methylidenyl | VEGFR (Flk-1/KDR) | SU5416 |

| (Substituted benzylidenyl) | EGF-R, Her-2 | - |

| (Pyrrol-2-yl)methylidenyl with side chain | VEGFR, PDGFR, FLT3, Ret | Sunitinib (SU11248) |

| This table summarizes general SAR findings for C-3 substituted indolin-2-ones. nih.govnih.govnih.gov |

When the exocyclic double bond at the C-3 position is reduced or when the substituent attached to C-3 creates a chiral center, stereochemistry becomes a critical factor influencing biological activity. The three-dimensional arrangement of atoms can lead to significant differences in how stereoisomers interact with their biological targets.

For instance, in the development of indolin-2-(4-thiazolidinone) derivatives as JNK3 inhibitors, the absolute configuration at the C-3 position was found to be a crucial but initially unconfirmed feature that limited further in vivo applications. researchgate.netnih.gov Subsequent optimization and validation of the absolute stereochemistry were necessary to develop potent and selective inhibitors with good oral bioavailability. This demonstrates that a specific spatial orientation of the C-3 substituent is required for optimal binding and efficacy. nih.gov The proper stereochemical arrangement ensures that the substituent is positioned correctly within the enzyme's binding pocket, maximizing favorable interactions and minimizing steric clashes.

Contribution of the Morpholine (B109124) Moiety to Pharmacological Activity

While direct SAR studies comparing different linkage positions of a morpholine moiety on the 3-aminoindolin-2-one (B1141595) scaffold are not extensively detailed in the provided literature, the importance of a basic, hydrophilic side chain attached to the C-3 pharmacophore is well-established. In a study of indolin-2-one derivatives bearing a C-3 (chloropyrrole)methylidene substituent, the introduction of a flexible, amine-containing side chain was found to be pivotal for activity. nih.gov Specifically, incorporating a 2-(ethyl-amino)ethylcarbamoyl group onto the pyrrole (B145914) ring at the C-3 position markedly enhanced antitumor activities. nih.govnih.gov

Influence of Linker Chain Length and Flexibility to the Morpholine Ring

In the broader context of drug design, the length and flexibility of a linker are critical parameters that influence the entropic and enthalpic contributions to binding. mdpi.com A linker that is too short may impose conformational strain, preventing the morpholine ring and the indol-2-one (B1256649) core from adopting their optimal binding orientations within the active site. Conversely, an excessively long and flexible linker can lead to a significant entropic penalty upon binding, as the molecule loses a greater degree of conformational freedom. mdpi.com

For the 3-(morpholin-4-ylamino)indol-2-one scaffold, a short and relatively rigid imino linker has been investigated in some contexts. This type of linker can favorably position the morpholine ring for interactions with the target, and its rigidity can minimize the entropic cost of binding. mdpi.com Studies on related indolinone-based kinase inhibitors have shown that the choice between a short, rigid linker and a more extended, flexible one can dramatically alter the compound's biological activity profile. mdpi.com For instance, in a series of indolinone-based molecules, those with a shorter imino linker generally exhibited different sensitivity profiles against various cell lines compared to those with a longer iminophenyl linker. mdpi.com This underscores the principle that the linker is not merely a spacer but an active contributor to the pharmacophore.

The optimal linker length and flexibility are highly dependent on the specific topology of the target's binding site. A well-designed linker will position the morpholine ring in a region where it can form favorable interactions, such as hydrogen bonds or hydrophobic contacts, without introducing steric clashes. mdpi.com

Substitutions on the Morpholine Ring

The morpholine ring itself presents a valuable site for chemical modification to fine-tune the properties of this compound derivatives. The introduction of substituents on the morpholine ring can influence the compound's potency, selectivity, and pharmacokinetic profile.

While specific SAR studies on substituted morpholine rings within the this compound scaffold are not extensively detailed in the provided search results, general principles from medicinal chemistry suggest that even small alkyl or functional group substitutions could have a profound impact. For example, the addition of a methyl or other small alkyl group could probe for small hydrophobic pockets near the morpholine binding site. The introduction of polar groups, such as hydroxyl or amino functionalities, could create new hydrogen bonding opportunities, potentially increasing affinity and selectivity.

In broader studies of morpholine-containing inhibitors, substitutions on the ring have been shown to modulate activity. For instance, in a series of morpholinopyrimidine derivatives, various substitutions on other parts of the molecule, while not directly on the morpholine ring, significantly impacted anti-inflammatory activity. rsc.org This highlights the sensitivity of biological activity to subtle structural changes across the entire molecule.

Design Principles for Optimized Biological Activity and Target Selectivity

The development of potent and selective inhibitors based on the this compound scaffold is guided by a set of established design principles in medicinal chemistry. These principles aim to maximize interactions with the desired target while minimizing off-target effects.

Target-Specific Interactions: A fundamental principle is the rational design of molecules that complement the specific features of the target's active site. For kinase inhibitors, this often involves forming hydrogen bonds with the hinge region of the ATP-binding site. nih.gov The indol-2-one core of the scaffold is well-suited for this purpose. The morpholine moiety can then be positioned to interact with other regions of the active site, such as the solvent-exposed region or the hydrophobic pocket, to enhance affinity and selectivity. nih.govnih.gov

Exploiting Selectivity Pockets: Kinase active sites, while sharing a conserved ATP-binding pocket, often have subtle differences in adjacent regions. These "selectivity pockets" can be exploited by designing substituents on the inhibitor scaffold that specifically fit into the pocket of the desired kinase but not others. Substitutions on the morpholine ring or modifications to the linker can be used to probe these pockets and achieve greater target selectivity.

Modulating Physicochemical Properties: The morpholine ring is a key contributor to the drug-like properties of the scaffold. nih.gov It generally improves aqueous solubility and can influence other pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). The design process must balance the optimization of biological activity with the maintenance of favorable ADME properties. For example, while increasing lipophilicity with certain substituents might enhance binding affinity, it could also lead to poor solubility or increased metabolic instability.

Structure-Based and Ligand-Based Design: Modern drug design often employs a combination of structure-based and ligand-based approaches. When the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to predict how different analogs of this compound will bind and to guide the design of new derivatives with improved interactions. nih.gov In the absence of a target structure, ligand-based methods can be used to build a pharmacophore model based on the known structure-activity relationships of existing active compounds.

By systematically applying these design principles and iteratively synthesizing and testing new analogs, medicinal chemists can navigate the complex landscape of SAR to develop optimized this compound derivatives with the potential for significant therapeutic impact.

Computational Chemistry and in Silico Studies

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This technique is fundamental in structure-based drug design, helping to elucidate the molecular basis of a drug's activity.

The primary goal of molecular docking is to predict the binding conformation of a ligand within the active site of a target protein. For 3-(Morpholin-4-ylamino)indol-2-one, this involves inserting the molecule computationally into the binding pocket of a selected protein target. The process explores various possible conformations of the ligand and its orientation relative to the protein's amino acid residues.

Studies on similar indole-based scaffolds have demonstrated their ability to fit into the binding sites of various enzymes, such as kinases, proteases, and oxidoreductases. nih.govnih.gov For instance, in studies involving vascular endothelial growth factor receptor-2 (VEGFR-2), indole (B1671886) derivatives have been shown to orient themselves within the ATP-binding pocket, a region characterized by both hydrophobic and polar residues. nih.gov The predicted binding mode for a compound like this compound would likely involve:

Hydrogen Bonding: The carbonyl group (C=O) of the indol-2-one (B1256649) core, the indole N-H group, and the oxygen and nitrogen atoms of the morpholine (B109124) ring are all potential hydrogen bond donors or acceptors. These are predicted to form key interactions with polar amino acid residues (e.g., Glutamic Acid, Aspartic Acid) in a protein's active site. nih.gov

Hydrophobic Interactions: The bicyclic indole ring system provides a large, flat hydrophobic surface that can interact favorably with nonpolar amino acid side chains like valine, leucine, and phenylalanine within the binding pocket. nih.gov

Pi-Stacking Interactions: The aromatic indole ring can engage in π-π stacking or T-shaped stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

The final predicted pose is the one that maximizes favorable interactions and minimizes steric clashes, thus achieving the most stable energetic state.

Beyond predicting the binding pose, docking algorithms calculate a "docking score," which serves as an estimation of the binding affinity—the strength of the interaction between the ligand and the protein. This score is typically expressed in units of energy, such as kcal/mol, where a more negative value indicates a stronger and more stable interaction. bjbs.com.br

For a series of indole derivatives targeting a specific protein, docking scores can help rank compounds and prioritize them for further experimental testing. For example, studies on Schiff base derivatives of 1H-indole-2,3-diones against antibacterial targets like penicillin-binding protein reported binding affinities (ΔG) ranging from -2.51 to -10.20 kcal/mol. bjbs.com.br Similarly, novel indole scaffolds designed as potential antimicrobial agents showed minimum binding energies as low as -11.5 kcal/mol. frontiersin.org Based on these precedents, a hypothetical docking study for this compound could yield results similar to those shown in the illustrative table below.

Table 1: Illustrative Molecular Docking Results for an Indole Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| VEGFR-2 (Kinase) | -9.8 | Glu885, Asp1046 | Hydrogen Bond |

| Val848, Leu1035 | Hydrophobic | ||

| MurC Ligase (Bacterial) | -8.5 | Ser12, Arg325 | Hydrogen Bond |

| Tyr156, Met180 | Hydrophobic | ||

| Estrogen Receptor-α | -9.2 | Arg394, Glu353 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govijpsr.com By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

A typical 2D QSAR study on indole derivatives involves calculating a variety of molecular descriptors for each compound, such as: ijpsr.com

Topological descriptors: Which describe the atomic connectivity.

Electronic descriptors: Such as dipole moment and partial charges.

Physicochemical descriptors: Like molecular weight, logP (lipophilicity), and molar refractivity.

Multiple linear regression (MLR) or other machine learning algorithms are then used to build an equation that links a selection of these descriptors to the observed biological activity (e.g., IC₅₀). nih.govnih.gov The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²), with values closer to 1.0 indicating a more robust and predictive model. ijpsr.com A study on indole derivatives as COX-2 inhibitors, for instance, yielded a statistically significant model with an r² of 0.9382 and a q² of 0.8557, indicating a high degree of confidence in its predictions. ijpsr.com

For a series of analogs of this compound, a QSAR model could help identify the key structural features that contribute positively or negatively to its activity, guiding the design of more potent derivatives.

Table 2: Example of a QSAR Model Equation for a Series of Indole Analogs

| Model Equation | Statistical Parameters | Interpretation of Descriptors |

|---|---|---|

| pIC₅₀ = 0.85(SlogP) - 0.12(TPSA) + 0.05*(Mol. Wt.) + 2.5 | r² = 0.91 | Activity increases with higher lipophilicity (SlogP) and molecular weight. |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds that are likely to fail later on due to poor pharmacokinetics. nih.govpensoft.net

For this compound, various properties would be calculated using established models:

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. It assesses molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Water Solubility: Poor solubility can hinder absorption. This is predicted computationally.

Blood-Brain Barrier (BBB) Penetration: Predicts the likelihood of a compound crossing into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit major metabolic enzymes (e.g., CYP2D6, CYP3A4), which could lead to drug-drug interactions.

Human Intestinal Absorption (HIA): Estimates the percentage of the compound that will be absorbed from the gut.

Computational studies on other novel indole derivatives have shown that they can be designed to have good drug-like qualities with zero violations of Lipinski's rule. nih.govpensoft.net

Table 3: Predicted ADME Properties for a Representative Indole-based Compound

| Property | Predicted Value | Acceptable Range | Interpretation |

|---|---|---|---|

| Molecular Weight | 231.26 g/mol | < 500 | Favorable for absorption |

| LogP (Lipophilicity) | 1.5 | < 5.0 | Balanced solubility |

| H-Bond Donors | 1 | < 5 | Good membrane permeability |

| H-Bond Acceptors | 4 | < 10 | Good membrane permeability |

| Lipinski's Violations | 0 | 0 or 1 | High potential for oral bioavailability |

| Human Intestinal Absorption | > 90% | High | Well-absorbed from the gut |

| BBB Permeant | No | N/A | Unlikely to cause central nervous system side effects |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. mdpi.comresearchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. When applied to a ligand-protein complex, an MD simulation can assess the stability of the predicted docking pose. nih.gov

An MD simulation of the this compound-protein complex would reveal:

Stability of the Binding Pose: By tracking the root-mean-square deviation (RMSD) of the ligand's atoms over the simulation time (e.g., 100 nanoseconds), researchers can determine if the ligand remains stably bound in its initial docked conformation or if it shifts to a different position. A low and stable RMSD value suggests a stable binding mode. researchgate.net

Flexibility of the Complex: The root-mean-square fluctuation (RMSF) of the protein's amino acid residues can be calculated to identify which parts of the protein become more or less flexible upon ligand binding.

Key Interactions over Time: MD simulations allow for the analysis of the persistence of interactions like hydrogen bonds throughout the simulation, confirming their importance for binding affinity. nih.gov

MD simulations performed on indole derivatives have confirmed stable interactions within receptor binding sites, validating the initial docking predictions and providing deeper insight into the dynamic nature of the binding. nih.govnih.gov

Future Research Directions and Therapeutic Potential

Development of Multi-Targeting Agents for Complex Diseases

The indol-2-one (B1256649) scaffold is a well-established pharmacophore in the design of multi-target agents, particularly in oncology. The complex nature of diseases such as cancer often involves multiple redundant signaling pathways, rendering single-target therapies ineffective over time. The development of agents that can simultaneously modulate several key targets is a promising strategy to enhance therapeutic efficacy and circumvent resistance.

Derivatives of the indol-2-one core have been shown to inhibit multiple protein kinases that are crucial for cancer progression. For instance, certain oxindole (B195798) derivatives have demonstrated potent dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2) nih.gov. The morpholine (B109124) moiety itself is a common feature in many approved drugs and is known to improve pharmacokinetic properties such as solubility and metabolic stability. The incorporation of the morpholinoamino group at the C3 position of the indol-2-one scaffold could, therefore, lead to novel multi-targeting agents with favorable drug-like properties. Future research should focus on screening 3-(Morpholin-4-ylamino)indol-2-one and its analogs against a panel of kinases and other relevant biological targets implicated in complex diseases.

| Indole-Based Derivative | Target(s) | Therapeutic Area |

| Oxindole Derivative | FLT3, CDK2 | Leukemia, Colon Cancer nih.gov |

| 3-(3-hydroxyphenyl)-indolin-2-one | Akt, MAPK, NF-κB | Inflammation mdpi.com |

| Indole-2-carboxamides | EGFR, VEGFR-2, BRAFV600E | Cancer nih.gov |

Strategies for Overcoming Resistance Mechanisms

Drug resistance is a major hurdle in the treatment of many diseases, including cancer and infectious diseases. One of the key strategies to overcome resistance is the development of multi-target inhibitors that can block alternative signaling pathways that cancer cells may exploit upon the development of resistance to a single-target agent nih.gov.

The potential of this compound as a multi-target agent, as discussed above, directly translates into its potential to overcome drug resistance. Furthermore, the indol-2-one scaffold has been investigated for its ability to overcome resistance in other contexts. For example, certain 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties have shown efficacy against non-small cell lung cancer, a notoriously difficult-to-treat cancer with high rates of drug resistance researchgate.net. The unique electronic and steric properties of the morpholinoamino group could influence the binding of the molecule to its targets in a way that is less susceptible to resistance-conferring mutations. Preclinical studies investigating the efficacy of this compound in drug-resistant cell lines and animal models are a critical next step.

Exploration of Novel Therapeutic Applications Beyond Current Indications

While the indol-2-one scaffold is most prominently associated with oncology, derivatives have shown promise in a variety of other therapeutic areas. This suggests that this compound could have therapeutic applications beyond cancer.

Recent studies have highlighted the anti-inflammatory properties of 3-substituted-indolin-2-one derivatives. For instance, 3-(3-hydroxyphenyl)-indolin-2-one was found to inhibit the production of pro-inflammatory mediators such as nitric oxide, TNF-α, and IL-6 by targeting the Akt, MAPK, and NF-κB signaling pathways mdpi.comnih.gov. Given the prevalence of inflammatory processes in a wide range of diseases, from autoimmune disorders to neurodegenerative diseases, this represents a significant area for future investigation.

Additionally, some 3-substituted indole-2-one derivatives have demonstrated antimicrobial activity dergipark.org.trresearchgate.net. The increasing threat of antibiotic resistance necessitates the development of new classes of antimicrobial agents. Screening this compound for activity against a panel of pathogenic bacteria and fungi could uncover novel treatment options for infectious diseases.

| 3-Substituted Indol-2-one Derivative | Biological Activity | Potential Therapeutic Application |

| 3-(3-hydroxyphenyl)-indolin-2-one | Anti-inflammatory mdpi.comnih.gov | Inflammatory diseases |

| 3-substituted benzylidene indole-2-one | Antimicrobial dergipark.org.trresearchgate.net | Infectious diseases |

| 3-Morpholine linked aromatic-imino-1H-indoles | Kv1.5 Channel Inhibition | Atrial Fibrillation nih.gov |

Integration of Advanced Synthetic Methodologies for Enhanced Chemical Diversity

The synthesis of a diverse library of analogs of this compound is crucial for establishing structure-activity relationships and optimizing its therapeutic properties. Fortunately, a number of advanced synthetic methodologies have been developed for the functionalization of the indole (B1671886) core.

Modern synthetic chemistry offers a plethora of tools to create novel 3-substituted indoles. For example, palladium-catalyzed enantioselective alkene difunctionalization reactions have been used to construct complex indole derivatives with high stereocontrol nih.gov. Furthermore, novel methods for the C3-amination of indoles are being developed, which could provide efficient routes to this compound and its analogs nih.gov. The application of such advanced synthetic techniques will be instrumental in exploring the chemical space around this scaffold and identifying compounds with improved potency, selectivity, and pharmacokinetic profiles. The synthesis of related structures, such as 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, has been reported, indicating the feasibility of incorporating the morpholino moiety into heterocyclic systems researchgate.net.

Synergistic Effects with Established Therapies (Preclinical Focus)

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of cancer. The use of two or more drugs with different mechanisms of action can lead to synergistic effects, resulting in improved efficacy and reduced toxicity.

Preclinical studies on related pyrazino[1,2-a]indole (B3349936) derivatives have demonstrated synergistic effects when combined with established therapies. For example, a 3-substituted pyrazinoindolone showed a synergistic increase in cytotoxicity when combined with gefitinib (B1684475) in a triple-negative breast cancer cell line nih.gov. This suggests that this compound could also enhance the efficacy of existing drugs. Future preclinical studies should investigate the potential for synergistic interactions between this compound and a range of standard-of-care agents in relevant disease models. These studies should include detailed analyses of cell viability, apoptosis, and the modulation of key signaling pathways to elucidate the molecular basis of any observed synergy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Morpholin-4-ylamino)indol-2-one derivatives, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic addition reactions. For example, 1,3-substituted indol-2-ones are prepared by reacting indol-2-one with morpholine derivatives under basic conditions (e.g., sodium hydroxide). Optimization involves controlling stoichiometry, temperature (typically 60–80°C), and reaction time (12–24 hours) to maximize yields . X-ray crystallography (e.g., using SHELX software) is critical for verifying structural fidelity post-synthesis .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure, particularly the morpholine-indole ring conformation. Electrochemical analysis (cyclic voltammetry in acidic/basic media) reveals oxidation behavior, such as hydroxylation of the benzene ring at potentials >1.0 V vs. Ag/AgCl . Computational studies (DFT) complement experimental data to predict electronic properties .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodology : Antiproliferative activity is assessed using cell lines (e.g., HL-60, MV-4–11) via MTT assays. For enzyme inhibition (e.g., BRD4-BD1 or DNA gyrase), competitive binding assays with fluorescent probes or SPR analysis are employed. Dose-response curves (IC₅₀ values) and selectivity indices (e.g., BRD4-BD1 vs. BD2) are calculated to prioritize compounds .

Advanced Research Questions

Q. How can cycloaddition reactions with indol-2-one intermediates enhance the synthesis of complex natural products?

- Methodology : Indol-2-one participates in stereoselective [3+2] cycloadditions to construct polycyclic frameworks. For example, its reaction with strained alkenes under Lewis acid catalysis (e.g., trimethylaluminum) forms bridged lactams. Reaction monitoring via HPLC and chiral chromatography ensures stereochemical control .

Q. What strategies address discrepancies in electrochemical oxidation data for indol-2-one derivatives across varying pH conditions?

- Methodology : In acidic media (pH <5), oxidation occurs at the indol-2-one moiety, while alkaline conditions (pH >7) shift reactivity to substituents like morpholine. Use differential pulse voltammetry (DPV) to isolate overlapping oxidation peaks. Validate mechanisms via LC-MS identification of hydroxylated byproducts .

Q. How do structural modifications (e.g., morpholine substitution) impact the pharmacokinetic profile of indol-2-one derivatives?

- Methodology : Introduce substituents at the N3 or C5 positions to modulate lipophilicity (logP) and solubility. Assess metabolic stability using liver microsomes and CYP450 inhibition assays. Pharmacokinetic parameters (t₁/₂, Cmax) are determined in rodent models via LC-MS/MS plasma analysis .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodology : The morpholine ring’s flexibility complicates crystal packing. Slow evaporation from polar solvents (e.g., DMF/water mixtures) at 4°C promotes ordered lattice formation. For recalcitrant compounds, co-crystallization with coformers (e.g., succinic acid) or high-throughput screening (HTS) of solvent systems is recommended .

Q. How do solvent and temperature affect the stability of this compound during long-term storage?

- Methodology : Stability studies under accelerated conditions (40°C/75% RH) show degradation via hydrolysis or oxidation. Use inert atmospheres (argon) and stabilizers (BHT) in aprotic solvents (e.g., DMSO). Monitor purity via HPLC-UV and characterize degradation products using HRMS .

Q. What computational tools predict the binding mode of this compound to therapeutic targets like BRD4?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.